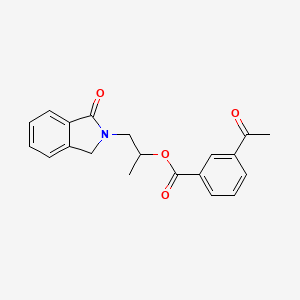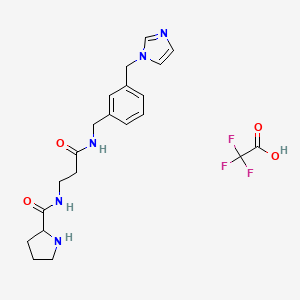
(2-Methoxyphenyl) 5-carbamoylfuran-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Methoxyphenyl) 5-carbamoylfuran-3-carboxylate is an organic compound that belongs to the class of furan carboxylates It is characterized by the presence of a methoxyphenyl group attached to a furan ring, which is further substituted with a carbamoyl and a carboxylate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2-Methoxyphenyl) 5-carbamoylfuran-3-carboxylate typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors, such as 1,4-dicarbonyl compounds, under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions, using reagents such as methoxybenzene and suitable catalysts.
Carbamoylation and Carboxylation:
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions, such as the use of continuous flow reactors, to enhance yield and purity. Catalysts and solvents are selected to maximize efficiency and minimize environmental impact.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,5-diones.
Reduction: Reduction reactions can target the carbamoyl and carboxylate groups, converting them to amines and alcohols, respectively.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methoxyphenyl group, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products:
Oxidation: Furan-2,5-diones and related compounds.
Reduction: Amines and alcohols derived from the carbamoyl and carboxylate groups.
Substitution: Various substituted methoxyphenyl derivatives.
Applications De Recherche Scientifique
(2-Methoxyphenyl) 5-carbamoylfuran-3-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of (2-Methoxyphenyl) 5-carbamoylfuran-3-carboxylate involves its interaction with molecular targets, such as enzymes and receptors. The methoxyphenyl group can engage in π-π interactions with aromatic residues, while the carbamoyl and carboxylate groups can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
Comparaison Avec Des Composés Similaires
(2-Methoxyphenyl) 5-carbamoylfuran-2-carboxylate: Similar structure but with the carboxylate group at a different position on the furan ring.
(2-Methoxyphenyl) 5-carbamoylthiophene-3-carboxylate: Contains a thiophene ring instead of a furan ring.
(2-Methoxyphenyl) 5-carbamoylpyrrole-3-carboxylate: Contains a pyrrole ring instead of a furan ring.
Uniqueness: (2-Methoxyphenyl) 5-carbamoylfuran-3-carboxylate is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with biological targets. This distinct arrangement can result in different biological activities and applications compared to its analogs.
Propriétés
IUPAC Name |
(2-methoxyphenyl) 5-carbamoylfuran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO5/c1-17-9-4-2-3-5-10(9)19-13(16)8-6-11(12(14)15)18-7-8/h2-7H,1H3,(H2,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGKCXBCPUZNYQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC(=O)C2=COC(=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-[(2-fluorophenyl)methyl]-1,3-thiazol-2-ylidene]pyrido[2,3-b]pyrazine-7-carboxamide](/img/structure/B7425781.png)
![1-[2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl]-N-propan-2-ylpiperidin-3-amine](/img/structure/B7425788.png)
![4-[5-[1-(4-Chlorophenyl)sulfonylcyclopropyl]-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B7425799.png)
![3-[[Cyclopropylmethyl-(5-nitropyrimidin-2-yl)amino]methyl]phenol](/img/structure/B7425800.png)
![2-Imidazo[1,5-a]pyridin-3-ylsulfanyl-1-(oxolan-3-yl)ethanone](/img/structure/B7425803.png)
![Ethyl 1-methyl-4-[(6-phenylpyridazine-4-carbonyl)amino]pyrrole-2-carboxylate](/img/structure/B7425810.png)
![5-(2-Cyclopropyl-1,3-thiazol-4-yl)-3-[2-[4-(difluoromethoxy)phenyl]ethyl]-1,2,4-oxadiazole](/img/structure/B7425827.png)
![5-[3-(1,1,2,3,3,3-Hexafluoropropyl)-1-adamantyl]-3-(methylsulfinylmethyl)-1,2,4-oxadiazole](/img/structure/B7425829.png)
![Ethyl 4-[4-[(4-fluorophenyl)carbamoyl]piperidin-1-yl]sulfonyl-1-methylpyrrole-2-carboxylate](/img/structure/B7425834.png)
![[1-(2-Methoxyanilino)-1-oxopropan-2-yl] 1-(2-phenoxyacetyl)piperidine-3-carboxylate](/img/structure/B7425839.png)
![2-[4-[[2-(1,2,4-Triazol-1-yl)ethylcarbamoylamino]methyl]phenyl]acetamide](/img/structure/B7425847.png)

![1-(2-Chlorophenyl)-4-[3-[3-(2-oxopyrrolidin-1-yl)phenyl]-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B7425851.png)
